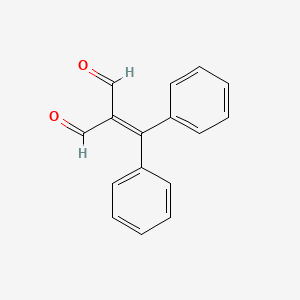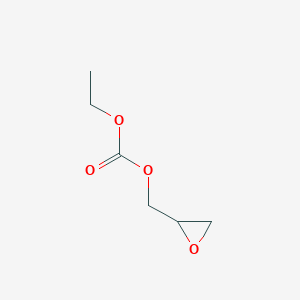
Ethyl (oxiran-2-yl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (oxiran-2-yl)methyl carbonate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a carbonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (oxiran-2-yl)methyl carbonate typically involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (oxiran-2-yl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carbonate ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carbonate ester group.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
Ethyl (oxiran-2-yl)methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl (oxiran-2-yl)methyl carbonate involves the reactivity of the oxirane ring and the carbonate ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carbonate ester group can be hydrolyzed or reduced, resulting in the formation of alcohols and other derivatives. These reactions are facilitated by the presence of specific molecular targets and pathways, such as enzymes and catalytic sites .
Comparación Con Compuestos Similares
Ethyl (oxiran-2-yl)methyl carbonate can be compared with other similar compounds, such as:
Ethylene carbonate: A simpler carbonate ester with similar reactivity but lacking the oxirane ring.
Propylene carbonate: Another carbonate ester with a different alkyl group, leading to variations in reactivity and applications.
Glycidyl carbonate: Contains both an oxirane ring and a carbonate ester group, similar to this compound, but with different substituents.
Uniqueness: this compound is unique due to the combination of the oxirane ring and the carbonate ester group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
83327-14-4 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl oxiran-2-ylmethyl carbonate |
InChI |
InChI=1S/C6H10O4/c1-2-8-6(7)10-4-5-3-9-5/h5H,2-4H2,1H3 |
Clave InChI |
NJQGETKKWAMCDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


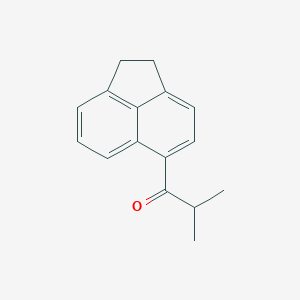
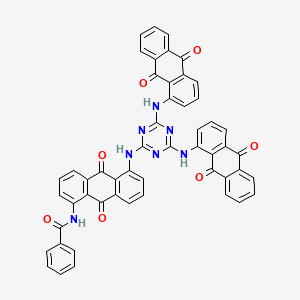

![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

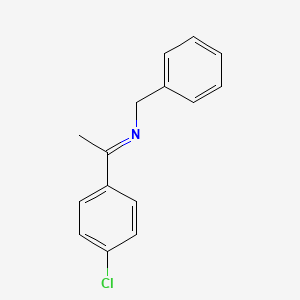
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
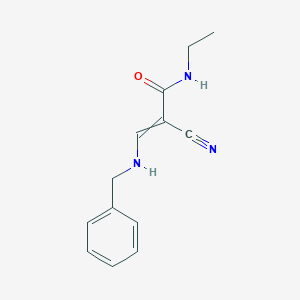
methanone](/img/structure/B14405117.png)
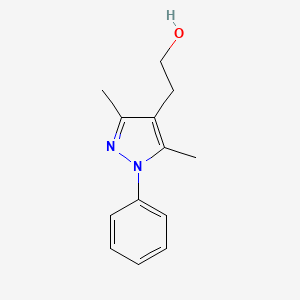
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
